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Compound of Interest

Compound Name: Nigroain-B1

Cat. No.: B1578571

Get Quote

Executive Summary

Nigroain-B1 (Sequence: CVISAGWNHKIRCKLTGNC) is a 19-residue antimicrobial peptide
characterized by a "Rana box" motif—a C-terminal heptapeptide loop stabilized by a disulfide
bridge (Cys13—-Cys19). Its mechanism of action involves electrostatic attraction to anionic
bacterial membranes followed by hydrophobic insertion, leading to membrane disruption.

This guide details the computational workflow to simulate this interaction. Unlike small-
molecule docking, peptide-membrane simulations require specific handling of lipid bilayer
flexibility and peptide conformational dynamics. We utilize HADDOCK 2.4 for initial docking
(binding mode prediction) and GROMACS for dynamic validation.

Computational Framework
Hardware & Software Requirements
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Component Specification
oS Linux (Ubuntu 20.04/22.04 LTS)
Minimum 16-core CPU; CUDA-enabled GPU
CPU/GPU
(RTX 3080/A4000+) for MD
) PEP-FOLD3 (Ab initio peptide folding) or
Modeling
AlphaFold2
] HADDOCK 2.4 (High Ambiguity Driven protein-
Docking . .
protein DOCKing)
Membrane Builder CHARMM-GUI (Membrane Builder module)
MD Engine GROMACS 2023.x
Visualization PyMOL or VMD

Protocol Phase 1: Ligand Preparation (Nigroain-B1)

[2]

The accuracy of the simulation depends heavily on the initial fold of the peptide. Nigroain-B1
contains a critical disulfide bond that must be explicitly defined.

Step 1.1: Sequence Retrieval & Analysis

e Sequence:C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C

e Physicochemical Properties:

[¢]

Length: 19 Amino Acids

o

Net Charge (pH 7.4): +3 to +4 (Lys10, Arg12, Lys14, N-terminus)

o

Hydrophobicity: Moderate (Val, lle, Trp, Leu)

[¢]

Structural Motif:Rana Box (Cys13—Cys19 disulfide bridge).

Step 1.2: 3D Structure Generation
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Since no crystal structure exists, we generate a model using ab initio folding.

Access PEP-FOLD3 server.
Input Sequence: Paste the 19-AA sequence.
Define Constraints:

o Disulfide Bond: Explicitly link Cys13 and Cys19. This forces the formation of the C-terminal
loop, which is critical for biological activity.

o Note: Cysl is typically free or involved in intermolecular dimerization; for this simulation,
treat it as a free thiol or capped (acetylated) if mimicking the native state.

Selection: Choose the model with the lowest SOPEP energy and a formed C-terminal loop.

Protonation: Use PDB2PQR (pH 7.4) to assign protonation states (Lys+, Arg+, His
neutral/protonated depending on local environment).

Protocol Phase 2: Bacterial Membrane Construction

Bacterial membranes are negatively charged. A pure POPC membrane (mammalian mimic) will

not attract the cationic Nigroain-B1.

Step 2.1: Lipid Composition

Model:Staphylococcus aureus or generic Gram-negative inner membrane.

Ratio:3:1 POPC:POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine : 1-palmitoyl-2-
oleoyl-sn-glycero-3-phosphoglycerol).

Reasoning: POPG provides the negative charge required for the initial electrostatic
recruitment of the cationic peptide.

Step 2.2: Building the Bilayer

Navigate to CHARMM-GUI Membrane Builder.

System Size: Heterogeneous Bilayer.
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Lipid Type:
o Upper Leaflet: 75 POPC / 25 POPG
o Lower Leaflet: 75 POPC / 25 POPG

Hydration: Add water (TIP3P) to ensure 20A thickness above/below the membrane.

lons: Neutralize with 0.15M NaCl (add excess Na+ to counter POPG charge).

Output: Download the PDB and topology files (GROMOS or CHARMM36m force field).

Protocol Phase 3: Molecular Docking (HADDOCK)

Standard rigid-body docking (e.g., Vina) fails with membranes because it treats the bilayer as a
static wall. HADDOCK allows for "ambiguous interaction restraints” (AIRs) that drive the
peptide toward the membrane surface while allowing flexibility.

Step 3.1: Defining Interaction Restraints

o Active Residues (Peptide): Select cationic and hydrophobic residues (Trp7, Lys10, Arg12,
Lys14). These are the "drivers" of interaction.

o Active Residues (Membrane): Select the phosphate headgroups of the lipid bilayer
(specifically POPG).

o Passive Residues: Surrounding residues.

Step 3.2: Docking Parameters

e Upload: Nigroain-B1 PDB (Ligand) and Membrane PDB (Receptor).

o Sampling: Increase rigid-body structures to 2000 (membrane docking requires extensive
sampling).

 Flexibility: Enable semi-flexible refinement for the peptide and lipid headgroups.

* Run: Execute the docking run.
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Step 3.3: Cluster Analysis

o Select the top cluster with the lowest HADDOCK Score.

 Criteria for Success:
o Peptide is oriented parallel to the membrane surface (carpet model).
o Cationic residues (Lys/Arg) face the phosphate heads.

o Hydrophobic residues (Trp7, lle) show penetration into the lipid tail region.

Protocol Phase 4: Dynamic Validation (MD
Simulation)

Docking provides a static snapshot. MD simulation confirms stability and insertion depth.

Step 4.1: System Assembly (GROMACS)

o Merge: Combine the docked Peptide-Membrane complex into a single PDB.
e Topology:
o Lipids: CHARMM36m force field.
o Peptide: CHARMM36m (ensure Cys13-Cys19 disulfide patch is applied in .top file).

e Solvation: Re-solvate the box if necessary.

Step 4.2: Equilibration

e Energy Minimization: Steepest descent (5000 steps) to remove steric clashes.
e NVT (Canonical): 100 ps, 310 K. Restrain lipids and peptide backbone.

e NPT (Isobaric): 1 ns, 1 bar. Use semi-isotropic coupling (decouple X/Y from Z) to allow
membrane area fluctuation.

Step 4.3: Production Run
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e Duration: 100-500 ns.
e Time Step: 2 fs.

o Trajectory: Save coordinates every 10 ps.

Visualization & Logic Flow

The following diagram illustrates the critical path for simulating Nigroain-B1 activity.

2. 3D Modeling
(PEP-FOLD3)
Constraint: Cys13-Cys19 Input Ligand

Input Receptor 4. HADDOCK Docking | __BestPose |
3. Membrane Builder (Surface Adsorption) < Refine Pose (Optional)__ _\

(POPC:POPG 3:1)

1. Sequence Retrieval Ab Initio Folding
(DRAMP01533)

6. Analysis
(Energy, H-Bonds)

5. MD Simulation
(GROMACS, 100ns)

Click to download full resolution via product page

Figure 1: Computational workflow for Nigroain-B1 membrane interaction simulation,
highlighting the critical disulfide constraint step.

Data Analysis & Expected Results

Summarize your simulation data using the following metrics.
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Metric

Definition

Biological Significance

Binding Energy (

)

Sum of electrostatic and van

der Waals energies.

Indicates affinity. Expect < -10
kcal/mol due to strong

electrostatic attraction.

H-Bond Count

Number of H-bonds between

Peptide and Lipid Heads.

Measures stability of the

surface adsorption.

Penetration Depth

Z-distance of Trp7/lle residues

relative to Phosphate plane.

Positive value = Surface;
Negative value = Insertion

(Pore formation potential).

Order Parameter (

)

Lipid tail alignment.

A decrease in

indicates membrane disruption

(disordering).

Interpretation of Results

o Successful Docking: Nigroain-B1 lies flat on the membrane (carpet mechanism). The

positive face (Lys/Arg) interacts with POPG phosphates.

o Mechanism Validation: If MD shows the peptide tilting and inserting (barrel-stave), or
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o To cite this document: BenchChem. [Application Note: Molecular Docking & Simulation of
Nigroain-B1 with Bacterial Membranes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578571/docs#application-note-molecular-docking-
simulation-of-nigroain-b1-with-bacterial-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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